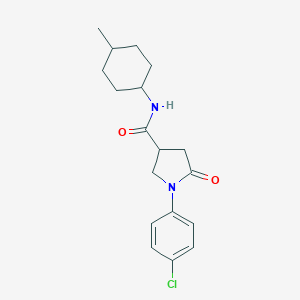
1-(4-chlorophenyl)-N-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorophenyl)-N-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide, also known as CPOP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPOP belongs to the class of compounds known as pyrrolidinones, which are known to have various biological activities. In recent years, CPOP has been studied extensively for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and pain.
作用机制
The mechanism of action of 1-(4-chlorophenyl)-N-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide is not fully understood. However, studies have suggested that 1-(4-chlorophenyl)-N-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide may exert its effects by modulating various signaling pathways in cells. For example, 1-(4-chlorophenyl)-N-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide has been reported to inhibit the activity of the protein kinase C (PKC) pathway, which is known to play a role in cancer cell proliferation and survival. Additionally, 1-(4-chlorophenyl)-N-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide has been shown to activate the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects
1-(4-chlorophenyl)-N-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide has been reported to have various biochemical and physiological effects. For example, 1-(4-chlorophenyl)-N-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in the programmed cell death process. Additionally, 1-(4-chlorophenyl)-N-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide has been reported to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. Furthermore, 1-(4-chlorophenyl)-N-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide has been shown to have analgesic effects by inhibiting the activity of the voltage-gated sodium channels in sensory neurons.
实验室实验的优点和局限性
1-(4-chlorophenyl)-N-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide has several advantages for use in lab experiments. For example, 1-(4-chlorophenyl)-N-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide is relatively easy to synthesize, and high-purity 1-(4-chlorophenyl)-N-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide can be obtained using simple purification methods. Additionally, 1-(4-chlorophenyl)-N-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide has been shown to be relatively stable under various conditions, making it suitable for use in long-term experiments. However, 1-(4-chlorophenyl)-N-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide has some limitations for use in lab experiments. For example, 1-(4-chlorophenyl)-N-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide is relatively insoluble in water, which may limit its use in certain experiments. Additionally, 1-(4-chlorophenyl)-N-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide has been reported to have low bioavailability, which may limit its use in in vivo experiments.
未来方向
There are several future directions for research on 1-(4-chlorophenyl)-N-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide. For example, further studies are needed to elucidate the mechanism of action of 1-(4-chlorophenyl)-N-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide and to identify its molecular targets. Additionally, more studies are needed to determine the efficacy of 1-(4-chlorophenyl)-N-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide in the treatment of various diseases, including cancer, Alzheimer's disease, and pain. Furthermore, studies are needed to optimize the synthesis of 1-(4-chlorophenyl)-N-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide and to develop new methods for improving its bioavailability and solubility.
合成方法
1-(4-chlorophenyl)-N-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide can be synthesized using various methods, including the reaction of 4-chlorobenzoyl chloride with 4-methylcyclohexanone in the presence of a base, followed by the reaction of the resulting intermediate with pyrrolidine-3-carboxylic acid. This method has been reported to yield 1-(4-chlorophenyl)-N-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide with high purity and yield.
科学研究应用
1-(4-chlorophenyl)-N-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. Several studies have reported that 1-(4-chlorophenyl)-N-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide exhibits anticancer activity by inducing apoptosis in cancer cells. Additionally, 1-(4-chlorophenyl)-N-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide has been shown to have neuroprotective effects and may have potential use in the treatment of Alzheimer's disease. Furthermore, 1-(4-chlorophenyl)-N-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide has been reported to have analgesic effects, making it a potential candidate for pain management.
属性
产品名称 |
1-(4-chlorophenyl)-N-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide |
|---|---|
分子式 |
C18H23ClN2O2 |
分子量 |
334.8 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-N-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H23ClN2O2/c1-12-2-6-15(7-3-12)20-18(23)13-10-17(22)21(11-13)16-8-4-14(19)5-9-16/h4-5,8-9,12-13,15H,2-3,6-7,10-11H2,1H3,(H,20,23) |
InChI 键 |
CAJRFDXYBRPYPK-UHFFFAOYSA-N |
SMILES |
CC1CCC(CC1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
规范 SMILES |
CC1CCC(CC1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
溶解度 |
2.3 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-[(diphenylamino)carbonyl]benzoate](/img/structure/B271131.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-bromophenyl)-8-methyl-4-quinolinecarboxylate](/img/structure/B271132.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate](/img/structure/B271133.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 6-bromo-2-(4-methoxyphenyl)-4-quinolinecarboxylate](/img/structure/B271135.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-chlorophenyl)-6-methyl-4-quinolinecarboxylate](/img/structure/B271136.png)






